molecular formula C15H15NO2 B182376 N-[3-(Benzyloxy)phenyl]acetamide CAS No. 81499-32-3

N-[3-(Benzyloxy)phenyl]acetamide

Cat. No. B182376
CAS RN: 81499-32-3
M. Wt: 241.28 g/mol
InChI Key: PDNSFYMVNJVMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(Benzyloxy)phenyl]acetamide, also known as BPA, is a chemical compound that has been widely used in scientific research due to its unique properties. BPA is a white crystalline powder that is soluble in organic solvents and has a melting point of 121-123°C. BPA is primarily used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Mechanism Of Action

N-[3-(Benzyloxy)phenyl]acetamide has been shown to act as a nucleophile in various reactions due to the presence of the benzyl ether group. N-[3-(Benzyloxy)phenyl]acetamide can also act as a Lewis base due to the presence of the carbonyl group. The reactivity of N-[3-(Benzyloxy)phenyl]acetamide can be controlled by modifying the substituents on the benzene ring.

Biochemical And Physiological Effects

N-[3-(Benzyloxy)phenyl]acetamide has been shown to have a wide range of biochemical and physiological effects. N-[3-(Benzyloxy)phenyl]acetamide has been shown to inhibit the growth of various cancer cell lines and to have anti-inflammatory effects. N-[3-(Benzyloxy)phenyl]acetamide has also been shown to have antifungal activity and to inhibit the growth of various plant pathogens. Additionally, N-[3-(Benzyloxy)phenyl]acetamide has been shown to have antioxidant activity and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using N-[3-(Benzyloxy)phenyl]acetamide in lab experiments is its versatility as a building block for the synthesis of various organic compounds. N-[3-(Benzyloxy)phenyl]acetamide is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of using N-[3-(Benzyloxy)phenyl]acetamide is its potential toxicity, which requires careful handling and disposal.

Future Directions

For the use of N-[3-(Benzyloxy)phenyl]acetamide in scientific research include the development of novel pharmaceuticals, agrochemicals, and materials, as well as further studies on its biochemical and physiological effects.

Synthesis Methods

There are several methods for synthesizing N-[3-(Benzyloxy)phenyl]acetamide, including the reaction of 3-hydroxybenzaldehyde with benzyl bromide and subsequent reaction with acetic anhydride. Another method involves the reaction of 3-bromoanisole with benzylamine and subsequent reaction with acetic anhydride. Both methods require careful handling of the reactants and purification steps to obtain high yields of pure N-[3-(Benzyloxy)phenyl]acetamide.

Scientific Research Applications

N-[3-(Benzyloxy)phenyl]acetamide has been widely used in scientific research as a building block for the synthesis of various organic compounds. N-[3-(Benzyloxy)phenyl]acetamide has been used in the synthesis of pharmaceuticals, including anti-inflammatory agents, antitumor agents, and antifungal agents. N-[3-(Benzyloxy)phenyl]acetamide has also been used in the synthesis of agrochemicals, including herbicides and insecticides. Additionally, N-[3-(Benzyloxy)phenyl]acetamide has been used in the synthesis of materials, including polymers and liquid crystals.

properties

CAS RN

81499-32-3

Product Name

N-[3-(Benzyloxy)phenyl]acetamide

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(3-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C15H15NO2/c1-12(17)16-14-8-5-9-15(10-14)18-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

PDNSFYMVNJVMGR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2

Pictograms

Environmental Hazard

Origin of Product

United States

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